molecular formula C11H9NO3 B11894798 5-Amino-2-methyl-4-oxo-4H-1-benzopyran-8-carbaldehyde CAS No. 921609-26-9

5-Amino-2-methyl-4-oxo-4H-1-benzopyran-8-carbaldehyde

Cat. No.: B11894798
CAS No.: 921609-26-9
M. Wt: 203.19 g/mol
InChI Key: SZUXEQQPPIEXTE-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group, a methyl group, an oxo group, and a carbaldehyde group attached to the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with malononitrile in the presence of ammonium acetate to form 2-amino-4H-chromene derivatives. This intermediate can then be further functionalized to introduce the methyl and carbaldehyde groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde
  • 8-Methoxy-2-methyl-4-oxo-4H-chromene-5-carbaldehyde
  • 5-Amino-2,8-dimethyl-4-oxo-4H-chromene-8-carbaldehyde

Uniqueness

5-Amino-2-methyl-4-oxo-4H-chromene-8-carbaldehyde is unique due to the presence of both an amino group and a carbaldehyde group on the chromene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential for biological activity compared to its analogs .

Properties

CAS No.

921609-26-9

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-amino-2-methyl-4-oxochromene-8-carbaldehyde

InChI

InChI=1S/C11H9NO3/c1-6-4-9(14)10-8(12)3-2-7(5-13)11(10)15-6/h2-5H,12H2,1H3

InChI Key

SZUXEQQPPIEXTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2O1)C=O)N

Origin of Product

United States

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